molecular formula C15H22ClN5O3S B5199798 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B5199798
M. Wt: 387.9 g/mol
InChI Key: OELKSJKHRHXEHV-UHFFFAOYSA-N
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Description

4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a synthetic compound designed for research purposes. It belongs to the chemical class of benzenesulfonamides incorporating a tetrahydro-1,3,5-triazine moiety. This structural combination is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The presence of the triazine ring, a ubiquitous nitrogen-containing heterocycle in nature, provides a versatile scaffold capable of diverse biological interactions. Similarly, the benzenesulfonamide group is a well-known pharmacophore associated with various pharmacological activities. Research Applications and Value: The primary research application of this compound is in the field of oncology. Structural analogs of this compound, specifically 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These related compounds inhibited cell proliferation primarily by inducing programmed cell death, or apoptosis. Mechanistic studies on these analogs revealed that they operate by increasing the number of apoptotic cells, disrupting the mitochondrial membrane potential, and inducing caspase activity, which are key hallmarks of apoptosis. One study identified a hit compound from this class with good cytotoxicity and apoptosis-inducing activity, underscoring the research value of this chemical series. This product is distributed for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with care and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

4-chloro-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN5O3S/c16-13-1-3-14(4-2-13)25(22,23)19-15-17-11-21(12-18-15)6-5-20-7-9-24-10-8-20/h1-4H,5-12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELKSJKHRHXEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine to form an intermediate. This intermediate is then reacted with 1,3,5-triazine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in hydrogen bonding and acid-base reactions due to its -SO₂NH- group. Key reactions include:

Reaction TypeConditionsOutcomeReference
Deprotonation Basic media (pH > 9)Formation of sulfonamide anion, enhancing solubility in polar solvents
Hydrolysis Aqueous HCl (1M, 80°C, 6h)Cleavage to 4-chlorobenzenesulfonic acid and amine intermediates

The sulfonamide group also acts as a hydrogen-bond donor in crystal structures, stabilizing interactions with solvents like DMF .

Triazine Ring Modifications

The 1,3,5-triazin-2-yl core undergoes nucleophilic substitutions and ring-opening reactions:

Nucleophilic Substitution

ReagentConditionsProductYield
Thiophenol DMF, 60°C, 12h2-(phenylthio)-triazine derivative72%
Ammonia Ethanol, reflux, 24hAmine-substituted triazine65%

Oxidation

Oxidizing AgentConditionsOutcome
H₂O₂ (30%)Acetic acid, 50°C, 3hFormation of triazine N-oxide

Morpholine-Ethyl Side Chain Reactions

The morpholine-ethyl group enables alkylation and coordination chemistry:

ReactionConditionsObservations
Alkylation CH₃I, K₂CO₃, DMF, 25°CQuaternary ammonium salt formation at morpholine nitrogen
Metal Coordination CuCl₂, MeOH, 25°CStable Cu(II) complex with N,O-chelation

Chlorobenzene Ring Substitutions

The 4-chloro substituent undergoes electrophilic aromatic substitution (EAS):

ReactionConditionsRegioselectivityYield
Nitration HNO₃/H₂SO₄, 0°CPara-nitro product (due to sulfonamide directing effect)58%
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, DME, 80°CBiaryl derivatives81%

Biological Activity-Linked Reactivity

Structural modifications correlate with enhanced bioactivity:

  • Cytotoxicity : Introducing naphthyl groups via Suzuki coupling improved IC₅₀ values against HCT-116 cells to 36 μM .

  • Enzyme Inhibition : Morpholine-ethyl side chain alkylation increased carbonic anhydrase IX inhibition by 40%.

Stability Under Synthetic Conditions

ConditionDegradation PathwayHalf-Life
Acidic (pH 3)Triazine ring hydrolysis2.3h
Alkaline (pH 12)Sulfonamide cleavage4.1h

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in oncology and enzymology. Further studies should explore its photochemical behavior and catalytic applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide may act as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Studies have shown that derivatives of triazine can effectively reduce tumor growth in various cancer models by inducing apoptosis in malignant cells .

2. Antimicrobial Properties
Sulfonamides are historically known for their antibacterial properties. This compound may exhibit similar effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects against a range of pathogens .

3. Modulation of Immune Responses
There is emerging evidence that triazine derivatives can modulate immune responses. Specifically, they may influence cytokine production and T-cell activation, making them candidates for further study in autoimmune diseases or inflammatory conditions .

Biochemical Studies

1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in various biochemical assays. For instance, it has been tested against carbonic anhydrase and other enzymes relevant to metabolic pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .

2. Structure-Activity Relationship (SAR) Analysis
SAR studies have been conducted to optimize the efficacy of this compound and its analogs. By altering substituents on the triazine ring or the morpholine group, researchers aim to enhance potency and selectivity against targeted biological pathways .

Case Studies

1. Preclinical Trials
In preclinical models, compounds similar to This compound have demonstrated promising results in reducing tumor sizes and improving survival rates in xenograft models of cancer . These findings support further development into clinical trials.

2. Combination Therapies
Recent studies have investigated the use of this compound in combination with other chemotherapeutic agents. The rationale behind combination therapy is to enhance efficacy while reducing resistance development in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Morpholine-ethyl groups introduce polar amine and ether functionalities, improving solubility and metabolic stability.
  • Imidazolidin-ylidene moieties (e.g., in compounds) may alter electronic properties and hydrogen-bonding capacity, affecting target binding .

Physicochemical Properties

Melting points and solubility trends vary significantly with substituents:

  • Aryl-substituted derivatives (Compounds 51–55) exhibit high melting points (237–279°C), attributed to strong intermolecular π-stacking and van der Waals forces .
  • Morpholine-containing compounds (e.g., the target compound and the hydrazone derivative in ) likely have lower melting points due to reduced crystallinity from flexible ethylmorpholine chains.
  • Imidazolidin-ylidene derivatives () show intermediate melting points, influenced by hydrogen-bonding networks .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties of Triazinsulfonamide Derivatives

Compound Name Substituent on Triazine Melting Point (°C) Molecular Formula Key Features Reference
Target Compound 2-(Morpholin-4-yl)ethyl Not reported C₁₅H₂₀ClN₅O₂S Enhanced solubility, polar -
Compound 51 3-Fluorophenyl 266–268 C₂₈H₂₃ClFN₄O₃S High lipophilicity
Compound 52 4-Trifluoromethylphenyl 277–279 C₂₉H₂₃ClF₃N₄O₃S Electron-withdrawing substituent
Compound 55 3,4-Dimethoxyphenyl Not reported C₃₀H₂₈ClN₄O₅S Methoxy groups enhance solubility
Imidazolidin-ylidene Derivative Imidazolidin-2-ylidene Not reported C₁₇H₁₉ClN₆O₂S Hydrogen-bonding capacity
Morpholine Hydrazone Derivative 4-Methoxy-6-morpholin-4-yl Not reported C₁₉H₁₈ClN₇O₅ Redox activity

Biological Activity

The compound 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide (referred to as Compound A) is a sulfonamide derivative with potential applications in medicinal chemistry. This article discusses its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

Compound A features a sulfonamide group attached to a triazin moiety and a morpholine substituent. The presence of the chlorine atom in the para position of the benzene ring is significant as it may enhance biological activity through electronic effects and steric interactions.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to Compound A have shown effectiveness against various bacterial strains:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 μM
Related Compound BP. aeruginosa21 mm zone of inhibition
Related Compound CC. albicans0.5–8 μg/mL

The introduction of a chlorine atom has been empirically shown to enhance the antibacterial properties of sulfonamides by influencing the binding affinity to bacterial enzymes involved in folate synthesis .

The mechanism through which Compound A exhibits its biological activity primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis. This inhibition leads to a decrease in nucleotide synthesis and ultimately impairs bacterial growth.

Study 1: Antimicrobial Efficacy

In vitro studies conducted by Karthikeyan et al. demonstrated that various chlorinated sulfonamides, including derivatives similar to Compound A, displayed significant antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted that the presence of the morpholine group contributed to enhanced solubility and bioavailability, further improving the compound's efficacy .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the sulfonamide structure could lead to variations in biological activity. For example, altering the substituents on the morpholine ring influenced the compound's interaction with target proteins and its overall antimicrobial potency .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis typically involves coupling a chlorobenzenesulfonamide precursor with a morpholine-containing triazine intermediate. Key steps include nucleophilic substitution at the triazine ring and sulfonamide bond formation. Optimization can be achieved by:
  • Temperature control: Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Catalyst selection: Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    Yield improvements (>70%) are reported with stepwise purification via flash chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
    1H/13C NMR resolves substituent positions on the triazine and benzenesulfonamide moieties. For example, the morpholine ethyl group shows characteristic δ 2.4–3.0 ppm (1H) and δ 50–60 ppm (13C) .
  • X-ray Crystallography:
    Single-crystal X-ray diffraction (SC-XRD) confirms the planar geometry of the triazine ring and hydrogen-bonding interactions between sulfonamide and morpholine groups (e.g., N–H···O bonds) .
  • High-Resolution Mass Spectrometry (HRMS):
    Validates molecular weight (e.g., [M+H]+ ion at m/z 428.12) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?

  • Methodological Answer:
  • Substituent Variation: Synthesize analogs with modified morpholine (e.g., piperazine) or sulfonamide (e.g., nitro, methyl) groups .
  • Biological Assays:
  • Enzyme inhibition: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO2 hydration assays .
  • Cellular activity: Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC50 values .
  • Data Analysis: Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Q. What computational approaches predict binding affinity with biological targets?

  • Methodological Answer:
  • Molecular Docking:
    Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. Key residues (e.g., Lys745 in EGFR) often form hydrogen bonds with the sulfonamide group .
  • Molecular Dynamics (MD):
    Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD <2 Å) .
  • Free Energy Calculations:
    MM/GBSA or MM/PBSA methods estimate binding free energy (ΔG ~ -10 kcal/mol for high affinity) .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer:
  • Reproducibility checks: Validate assays across independent labs using standardized protocols (e.g., ATP-based luminescence for kinase inhibition) .
  • Orthogonal assays: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays (ΔTm >2°C indicates binding) .
  • Meta-analysis: Pool data from multiple studies (e.g., ChEMBL database) to identify consensus trends .

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